(S)-6-Hydroxynicotine

Descripción general

Descripción

(S)-6-Hydroxynicotine is a chiral derivative of nicotine, specifically hydroxylated at the sixth position of the pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from nicotine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using cytochrome P450 enzymes. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the desired product.

Industrial Production Methods: For industrial-scale production, biocatalytic methods are often preferred due to their specificity and efficiency. The use of genetically engineered microorganisms expressing cytochrome P450 enzymes can facilitate the large-scale production of this compound with high enantiomeric purity.

Análisis De Reacciones Químicas

Production of (S)-6-Hydroxynicotinic Acid

(S)-6-Hydroxynicotinic acid can be produced through the enzymatic hydroxylation of nicotinic acid, using microorganisms such as Pseudomonas, Bacillus, or Achromobacter . The process involves two steps:

-

Production of biomass with nicotinic acid hydroxylase activity.

(S)-6-Hydroxynicotine Oxidase Reaction

This compound oxidase (6HLNO) is an enzyme that catalyzes the oxidation of this compound in the presence of water and oxygen . The products of this reaction are 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one and hydrogen peroxide .

This enzyme, a flavoprotein, belongs to the monoamine oxidase (MAO) family and contains non-covalently bound FAD (flavin adenine dinucleotide) . It catalyzes the oxidation of the C2–N bond, forming 6-hydroxy-N-methylmyosmine (L-6-HMM). The resulting amine is unstable and undergoes non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine (6-HPON) .

Role of NctB Enzyme

The nctB gene encodes a flavin adenine dinucleotide-containing this compound oxidase, which converts this compound into 6-hydroxy-N-methylmyosmine, which then spontaneously hydrolyzes into 6-hydroxypseudooxynicotine .

Reactions and Biological Activity

(S)-6-hydroxynicotinium(1+) is involved in chemical reactions that are often facilitated by strong oxidizing agents or acids, leading to chemical transformations. As an intermediate in nicotine metabolism, it undergoes enzymatic transformations, influencing physiological processes and the pharmacokinetics of nicotine.

Substrate Preference of NctB

This compound is the preferred substrate of NctB in vivo . The kinetic constants of NctB toward this compound and nicotine are shown below :

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| This compound | 0.019 | 7.3 | 379 |

| Nicotine | 2.03 | 0.396 | 0.195 |

The value for nicotine was 106-fold higher than that for 6HN, and the catalytic efficiency for 6HN was 1,943-fold higher than that for nicotine .

Inhibition

The enzymatic activity of NctB is not affected by K+, Na+, Ca2+, Mg2+, or Mn2+, but is partially inhibited by Co2+ or Zn2+. NctB is significantly inhibited (more than 80%) by Ag+, Cu2+, and Hg2+. Incubation of NctB with 1 mM EDTA (ethylenediaminetetraacetic acid) or SDS (sodium dodecyl sulfate) for 1 hour completely inhibits its enzymatic activity .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cognitive Enhancement and Neuroprotection

- Memory Improvement : Research has demonstrated that 6HLN exhibits pro-cognitive effects in models of Alzheimer's disease (AD). In studies involving Aβ 25-35-induced rat models, chronic treatment with 6HLN significantly restored activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in the hippocampus, indicating its potential to ameliorate oxidative stress associated with neurodegeneration .

- Acetylcholinesterase Inhibition : 6HLN has been shown to inhibit acetylcholinesterase (AChE) activity, which could enhance the bioavailability of acetylcholine in the brain, potentially improving cognitive functions . This mechanism is particularly relevant for therapeutic strategies targeting cognitive decline in AD.

Antioxidant Properties

- Oxidative Stress Reduction : Studies indicate that 6HLN possesses superior antioxidant properties compared to nicotine. Its ability to modulate oxidative stress markers suggests potential therapeutic applications in conditions characterized by oxidative damage .

Biotechnological Applications

Biodegradation of Nicotine

- Microbial Metabolism : Certain bacteria, such as Agrobacterium tumefaciens and Shinella sp., utilize 6HLN in their metabolic pathways to degrade nicotine into less harmful compounds. This bioconversion process is essential for bioremediation strategies aimed at detoxifying environments contaminated with nicotine from tobacco waste .

- Enzyme Characterization : The enzyme 6-hydroxynicotine oxidase (NctB) from Shinella sp. has been identified as crucial for the degradation of 6HLN. This enzyme catalyzes the conversion of 6HLN into 6-hydroxy-N-methylmyosmine, facilitating further degradation into non-toxic metabolites .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (S)-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The hydroxyl group enhances its binding affinity and selectivity for certain receptor subtypes, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction can influence various physiological processes, including cognition, mood, and pain perception.

Comparación Con Compuestos Similares

Nicotine: The parent compound, lacking the hydroxyl group.

6-Ketonicotine: An oxidized derivative of (S)-6-Hydroxynicotine.

6-Halonicotine: A halogenated derivative.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool, distinguishing it from other nicotine derivatives.

Actividad Biológica

(S)-6-Hydroxynicotine (6HLN) is a metabolite of nicotine that has garnered attention for its potential therapeutic properties, particularly in neuroprotection and cognitive enhancement. This article delves into the biological activities of 6HLN, focusing on its pharmacological effects, mechanisms of action, and implications for treating neurodegenerative diseases such as Alzheimer's disease (AD).

Chemical Structure and Metabolism

6HLN is derived from nicotine through the action of nicotine-dehydrogenase, which catalyzes its hydroxylation. It is characterized by a hydroxyl group that enhances its antioxidant properties compared to nicotine. The metabolic pathway of 6HLN involves conversion to 6-hydroxy-N-methylmyosmine and subsequently to 6-hydroxypseudooxynicotine through enzymatic and non-enzymatic processes .

Neuroprotective Properties

Research indicates that 6HLN exhibits significant neuroprotective effects. In a study involving an Alzheimer’s disease model induced by Aβ 25-35 peptide, chronic administration of 6HLN improved memory performance in rats. The compound was shown to reverse memory deficits and oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

Antioxidant Activity

The antioxidant capabilities of 6HLN are superior to those of nicotine. Studies have demonstrated that 6HLN significantly reduces oxidative stress markers in various animal models. For instance, it restored SOD and CAT activities in the hippocampus of Aβ-treated rats, highlighting its potential as a protective agent against oxidative damage .

Effects on Acetylcholinesterase Activity

6HLN has been found to inhibit acetylcholinesterase (AChE) activity, which can enhance acetylcholine availability in synaptic clefts. This mechanism is particularly relevant for cognitive functions and may contribute to the improvement of memory deficits observed in AD models .

Interaction with Nicotinic Acetylcholine Receptors

6HLN binds to nicotinic acetylcholine receptors (nAChRs), specifically the α7 and α4β2 subtypes, with an affinity comparable to or greater than that of nicotine. This interaction is crucial for its cognitive-enhancing effects, as nAChRs play a significant role in neurotransmission related to learning and memory .

Gene Expression Modulation

Chronic treatment with 6HLN has been shown to positively modulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Increased BDNF levels are associated with enhanced neuronal survival and growth, further supporting the compound's neuroprotective profile .

Case Studies and Experimental Findings

| Study | Model | Key Findings |

|---|---|---|

| Hritcu et al. (2020) | Aβ 25-35 rat model | Chronic administration of 6HLN improved memory performance; increased SOD and CAT activities; decreased MDA levels. |

| Aguiar et al. (2020) | SCOP-treated zebrafish | Demonstrated anti-AChE activity; improved cognitive function indicators. |

| PMC7465470 | Various rat models | Showed significant reduction in oxidative stress markers; enhanced BDNF expression following treatment with 6HLN. |

Propiedades

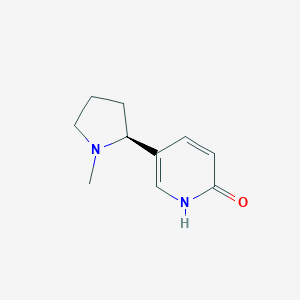

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOGLZUCICIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331409 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10516-09-3 | |

| Record name | l-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.